A Technical Guide to Cl-C6-PEG4-O-CH2COOH: A Key Linker in Targeted Protein Degradation
A Technical Guide to Cl-C6-PEG4-O-CH2COOH: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. This bifunctional molecule serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically a class known as HaloPROTACs.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest, particularly those implicated in disease. This technical guide provides an in-depth overview of Cl-C6-PEG4-O-CH2COOH, its physicochemical properties, its primary application in the context of HaloPROTACs, and detailed experimental protocols for its use.
Physicochemical Properties of Cl-C6-PEG4-O-CH2COOH
A comprehensive understanding of the linker's properties is crucial for its effective application in PROTAC design and synthesis. The following table summarizes the key quantitative data for Cl-C6-PEG4-O-CH2COOH.
| Property | Value | Source |
| Chemical Name | 2-[2-[2-[2-(6-chlorohexyloxy)ethoxy]ethoxy]ethoxy]acetic acid | [3] |
| Synonyms | PROTAC Linker 4, 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-oic acid | [3][4] |
| CAS Number | 1799506-30-1 | |
| Molecular Formula | C16H31ClO7 | |
| Molecular Weight | 370.87 g/mol | |
| Purity | ≥95% to >99% (lot-dependent) | |
| Appearance | Colorless to light yellow oil | MedChemExpress |
| Solubility | Soluble in DMSO and Ethanol | MedChemExpress |
| Storage Conditions | Powder: -20°C for long-term storage. In solvent: -80°C. | |
| SMILES | ClCCCCCCOCCOCCOCCOCCOCC(O)=O | |
| XLogP3 | 1.1 |
Primary Use: A Linker for HaloPROTACs
The principal application of Cl-C6-PEG4-O-CH2COOH is as a polyethylene glycol (PEG)-based linker in the construction of HaloPROTACs. These specialized PROTACs are designed to target proteins that have been fused with a HaloTag, a modified bacterial dehalogenase that forms a covalent bond with chloroalkane ligands.
The structure of a HaloPROTAC consists of three key components:
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A ligand for the HaloTag protein: The chloroalkane moiety of Cl-C6-PEG4-O-CH2COOH serves this purpose.
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A ligand for an E3 ubiquitin ligase: This is typically a small molecule that can recruit an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).
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The linker: Cl-C6-PEG4-O-CH2COOH connects the HaloTag ligand and the E3 ligase ligand. The PEG4 component of the linker provides flexibility and influences the solubility and cell permeability of the final PROTAC molecule.
The carboxylic acid group on Cl-C6-PEG4-O-CH2COOH allows for straightforward amide bond formation with an amine-containing E3 ligase ligand, facilitating the synthesis of the final HaloPROTAC.
Mechanism of Action: The HaloPROTAC Signaling Pathway
The mechanism of action of a HaloPROTAC involves the formation of a ternary complex between the HaloTag-fused target protein, the HaloPROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: The HaloPROTAC induces proximity between a HaloTag-fused target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.
Experimental Protocols
The following are detailed methodologies for key experiments involving HaloPROTACs synthesized using linkers like Cl-C6-PEG4-O-CH2COOH, based on the foundational work by Buckley et al. and other relevant studies.
General Experimental Workflow
The general workflow for assessing the efficacy of a novel HaloPROTAC involves cell culture, treatment, and subsequent analysis of target protein degradation.
Caption: A typical experimental workflow for evaluating the efficacy of a HaloPROTAC in cell-based assays.
Detailed Methodologies
1. Cell Culture and HaloPROTAC Treatment
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a HaloTag-fusion protein of interest (e.g., HaloTag-GFP) are commonly used.
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Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
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Treatment:
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Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for flow cytometry).
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Allow cells to adhere and reach a desired confluency (typically 70-80%).
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Prepare stock solutions of the HaloPROTAC in a suitable solvent (e.g., DMSO).
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Dilute the HaloPROTAC stock solution in culture medium to the desired final concentrations.
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Replace the existing medium with the HaloPROTAC-containing medium and incubate for the desired time course (e.g., 24 hours).
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2. Western Blotting for HaloTag-Fusion Protein Degradation
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Cell Lysis:
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After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the HaloTag or the protein of interest overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Flow Cytometry for Degradation of Fluorescently Tagged HaloTag Fusions
This method is particularly useful for high-throughput screening and quantitative analysis of the degradation of fluorescently tagged proteins (e.g., HaloTag-GFP).
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Cell Preparation:
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Following HaloPROTAC treatment, detach the cells from the culture plate using trypsin.
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Resuspend the cells in culture medium to inactivate the trypsin.
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Flow Cytometry Analysis:
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Analyze the cell suspension on a flow cytometer equipped with a laser appropriate for exciting the fluorescent protein (e.g., a 488 nm laser for GFP).
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Measure the mean fluorescence intensity of the cell population for each treatment condition.
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A decrease in mean fluorescence intensity compared to the vehicle control indicates degradation of the fluorescently tagged HaloTag-fusion protein.
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Conclusion
Cl-C6-PEG4-O-CH2COOH is a versatile and indispensable tool for researchers engaged in the development of targeted protein degradation strategies. Its well-defined chemical structure and properties, coupled with its ease of incorporation into PROTAC synthesis, have made it a popular choice for constructing HaloPROTACs. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this linker in cell-based assays to investigate the degradation of specific proteins of interest, thereby contributing to the advancement of novel therapeutics and a deeper understanding of cellular protein homeostasis.
